molecular formula C22H22 B15163446 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143543-95-7

1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene

Cat. No.: B15163446
CAS No.: 143543-95-7
M. Wt: 286.4 g/mol
InChI Key: FYJTYNNXUYINGO-UHFFFAOYSA-N
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Description

1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes a butyl group and a phenyl ring connected by a buta-1,3-diyn-1-yl linkage

Preparation Methods

The synthesis of 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

143543-95-7

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-butyl-4-[4-(4-ethylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C22H22/c1-3-5-8-20-15-17-22(18-16-20)10-7-6-9-21-13-11-19(4-2)12-14-21/h11-18H,3-5,8H2,1-2H3

InChI Key

FYJTYNNXUYINGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CC

Origin of Product

United States

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